Beta-defensin 4 -

Beta-defensin 4

Catalog Number: EVT-246918
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-defensin 4 is a member of the beta-defensin family of antimicrobial peptides, which are critical components of the innate immune system. These peptides are primarily expressed in epithelial tissues and play a significant role in host defense against pathogens. Beta-defensin 4 is particularly noted for its broad-spectrum antimicrobial activity, effective against various bacteria and fungi, making it a vital subject of research in immunology and therapeutic applications.

Source

Beta-defensin 4 is predominantly found in human tissues, especially in the lungs, where it is secreted by epithelial cells. Its expression can be upregulated in response to infections or inflammatory stimuli, highlighting its role in immune responses. Additionally, beta-defensin 4 has been identified in other species, including porcine and ovine models, suggesting a conserved function across different organisms.

Classification

Beta-defensin 4 belongs to the larger family of defensins, which are categorized based on their structure and function. It is classified as a cationic antimicrobial peptide due to its positive charge at physiological pH, which facilitates its interaction with negatively charged microbial membranes.

Synthesis Analysis

Methods

The synthesis of beta-defensin 4 can be achieved through solid-phase peptide synthesis techniques, specifically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a solid support resin.

  1. Solid-Phase Synthesis: The initial amino acid is attached to the resin using an activating agent such as dicyclohexylcarbodiimide and a coupling agent like 4-dimethylaminopyridine.
  2. Cleavage and Purification: After the peptide chain is assembled, it is cleaved from the resin using trifluoroacetic acid. The crude product undergoes purification through reversed-phase high-performance liquid chromatography to achieve high purity levels.

Technical Details

The synthesis process involves careful monitoring of reaction progress using analytical techniques such as mass spectrometry and high-performance liquid chromatography. The final product's identity is confirmed through techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry.

Molecular Structure Analysis

Structure

Beta-defensin 4 consists of approximately 45 amino acids and features a characteristic structure comprising three disulfide bridges that stabilize its conformation. This structural arrangement is crucial for its antimicrobial activity.

Data

The molecular mass of beta-defensin 4 has been determined to be approximately 4367 Da, with specific amino acid sequences contributing to its functional properties. The presence of cysteine residues facilitates the formation of disulfide bonds, which are essential for maintaining the peptide's stability and activity.

Chemical Reactions Analysis

Reactions

The synthesis of beta-defensin 4 involves several key chemical reactions:

  1. Peptide Bond Formation: During solid-phase synthesis, peptide bonds are formed between activated amino acids.
  2. Oxidative Folding: After cleavage from the resin, the linear precursor undergoes oxidative folding to form disulfide bonds, resulting in the active conformation of beta-defensin 4.
  3. Purification: The final product is purified through chromatographic techniques to remove any unreacted materials or byproducts.

Technical Details

Oxidative folding typically involves incubating the linear peptide in an oxidizing environment (e.g., using glutathione) to promote disulfide bond formation. This step is critical for achieving the correct three-dimensional structure necessary for biological activity.

Mechanism of Action

Process

Beta-defensin 4 exerts its antimicrobial effects primarily through membrane disruption. The positively charged peptide interacts with negatively charged components on microbial membranes, leading to:

  1. Membrane Permeabilization: The binding of beta-defensin 4 disrupts membrane integrity, causing leakage of intracellular contents.
  2. Inhibition of Cellular Functions: Following membrane damage, beta-defensin 4 can also interfere with essential cellular processes such as DNA transcription and translation.

Data

Studies have shown that beta-defensin 4 exhibits potent activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa, underscoring its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 4367 Da
  • Charge: Cationic at physiological pH
  • Solubility: Soluble in aqueous solutions; stability can vary with pH and ionic strength.

Chemical Properties

  • Stability: Beta-defensin 4 is stable under physiological conditions but may be sensitive to extreme pH or temperature variations.
  • Reactivity: The presence of disulfide bonds contributes to its stability but also allows for potential reactivity under reducing conditions.
Applications

Scientific Uses

Beta-defensin 4 has garnered attention for various scientific applications:

  1. Antimicrobial Research: Its broad-spectrum activity makes it a candidate for developing new antimicrobial agents.
  2. Immunology Studies: Understanding its role in immune responses can provide insights into host-pathogen interactions.
  3. Therapeutic Development: Research into synthetic analogs of beta-defensin 4 may lead to novel treatments for infections resistant to conventional antibiotics.
Molecular Biology & Genetic Regulation of Beta-Defensin 4

Genomic Organization & Evolutionary Conservation of DEFB4/DEFB4A Loci

Beta-defensin 4 (BD-4), encoded by the DEFB4A gene (Gene ID: 1673) in humans, resides within a dense defensin gene cluster on chromosome 8p23.1. This genomic region spans approximately 2 kb, comprising two exons separated by a single intron. Exon 1 encodes the signal peptide and propeptide region, while exon 2 encodes the mature antimicrobial peptide characterized by a conserved six-cysteine motif [1] [10]. The DEFB4A locus exhibits significant evolutionary conservation across mammals, though with species-specific diversification. In humans, it shares high sequence homology with DEFB4B, a polymorphic variant resulting from gene duplication. Murine Defb4 (Gene ID: 56519) on chromosome 8A1.3 serves as the functional ortholog, demonstrating 45% amino acid identity with human BD-4 and conserved expression in barrier tissues like the lung and skin [3] [10]. This defensin cluster evolved through repeated gene duplication events, with primates retaining α- and β-defensins, while artiodactyls like pigs exhibit exclusive expansion of β-defensins due to loss of α-defensin genes [8] [10].

Table 1: Genomic Features of Beta-Defensin 4 Across Species

SpeciesGene SymbolChromosomal LocationExon CountProtein Length (aa)
HumanDEFB4A8p23.1264 (prepropeptide)
MouseDefb48 A1.3263 (prepropeptide)
PigpBD-4*Multiple clusters2Variable

Note: Porcine BD-4 represents a functional homolog within expanded β-defensin repertoire [3] [8] [10].

Transcriptional Regulation by Proinflammatory Cytokines (TNF-α, IL-1α) and TLR Signaling

BD-4 expression is predominantly inducible in epithelial and immune cells through pathogen- and damage-associated molecular patterns. Key transcriptional activators include:

  • Proinflammatory Cytokines: TNF-α and IL-1α rapidly upregulate DEFB4A transcription in keratinocytes, bronchial epithelium, and dental pulp stem cells. This occurs via NF-κB binding to the proximal promoter region, with IL-1α inducing a 12-fold increase in mRNA within 6 hours in stimulated cells [9] [10].
  • Toll-like Receptor (TLR) Signaling: LPS (TLR4 agonist) and bacterial lipopeptides (TLR2 agonists) enhance BD-4 expression through MyD88-dependent pathways. TLR activation recruits TRAF6 and IKK complexes, leading to IκB degradation and NF-κB nuclear translocation. This pathway is critical in mucosal epithelia, where basal BD-4 levels increase 8–25-fold during Gram-negative bacterial challenge [4] [10].
  • Vitamin D Receptor (VDR): 1,25-Dihydroxyvitamin D3 activates VDR, which binds vitamin D response elements (VDREs) near the DEFB4A promoter. This mechanism links innate immunity to nutritional status, with vitamin D deficiency impairing BD-4 induction during infections like tuberculosis [7] [10].

Table 2: Transcriptional Regulators of Beta-Defensin 4

StimulusReceptor/PathwayTranscription FactorFold InductionCell Types
TNF-α / IL-1αCytokine receptorsNF-κB8–12xKeratinocytes, SHED*
LPS (E. coli)TLR4 / MyD88NF-κB, AP-115–25xBronchial epithelium, Monocytes
1,25(OH)₂Vitamin D₃Vitamin D ReceptorVDR-RXR heterodimer5–8xMacrophages, Keratinocytes
Live BacteriaNOD-like receptorsNF-κB, MAPK effectors10–30xIntestinal Paneth cells

SHED: Stem cells from human exfoliated deciduous teeth [9] [10].

Epigenetic Modulation of Beta-Defensin 4 Expression in Immune Cells

Epigenetic mechanisms finely tune BD-4 expression in response to environmental cues:

  • Histone Modifications: Trichostatin A (TSA), an HDAC inhibitor, elevates BD-4 transcription by promoting histone H3/H4 acetylation at the DEFB4A promoter. Oleic acid and linoleic acid inhibit HDAC6 activity via molecular docking, enhancing H3K27ac marks and increasing BD-4 mRNA by 3–5 folds in murine dermal cells [2] [10].
  • DNA Methylation: Hypermethylation of CpG islands in the DEFB4A promoter correlates with transcriptional silencing. Demethylating agents (e.g., 5-aza-2'-deoxycytidine) restore BD-4 expression in carcinoma cell lines, implicating methylation in cancer-associated immune evasion [10].
  • MicroRNA Regulation: miR-23a, miR-129-5p, and miR-375 target the 3' UTR of DEFB4A mRNA, dampening translation during inflammation resolution. These miRNAs are upregulated by anti-inflammatory cytokines (e.g., IL-10), creating negative feedback loops [10].

Post-Translational Modifications & Proteolytic Processing Mechanisms

Mature BD-4 peptide generation involves precise proteolytic cleavage and structural maturation:

  • Proteolytic Activation: Prepro-BD-4 contains an N-terminal signal peptide (cleaved cotranslationally) and an anionic propeptide (inactivating the cationic core). Furin and other proprotein convertases excise the propeptide in the trans-Golgi network, releasing the 43–45 amino acid mature peptide [10].
  • Disulfide Bond Formation: The mature peptide forms three intramolecular disulfide bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) via protein disulfide isomerase (PDI). This creates a stable β-sheet–dominated fold critical for membrane interaction and antimicrobial activity [6] [10].
  • Dimerization & Multimerization: Under physiological salt conditions, BD-4 self-associates into dimers and higher-order oligomers. Dimerization enhances its affinity for microbial membranes and chemokine receptors (e.g., CCR6) by increasing surface charge density and creating novel binding interfaces [10].
  • Glycosaminoglycan Binding: Heparan sulfate proteoglycans concentrate BD-4 on epithelial surfaces via electrostatic interactions. This local storage enables rapid release upon tissue damage and modulates its chemotactic functions [1] [10].

Table 3: Key Post-Translational Modifications of Beta-Defensin 4

ModificationEnzyme/MechanismFunctional Consequence
Signal peptide removalSignal peptidase (ER)Enables Golgi trafficking
Propeptide cleavageFurin/proprotein convertasesActivates antimicrobial domain
Disulfide bond formationProtein disulfide isomeraseStabilizes β-sheet structure; ensures peptide integrity
DimerizationHydrophobic/Coulombic forcesEnhances microbial membrane disruption and CCR6 binding
SulfationTyrosylprotein sulfotransferaseModulates receptor affinity (proposed)

Properties

Product Name

Beta-defensin 4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.